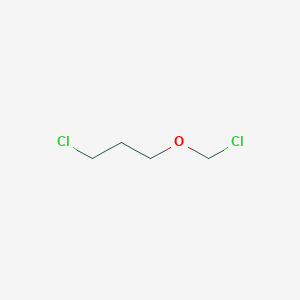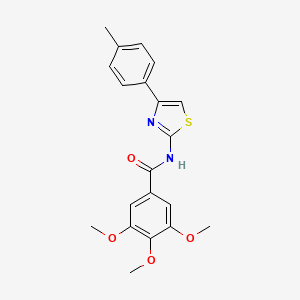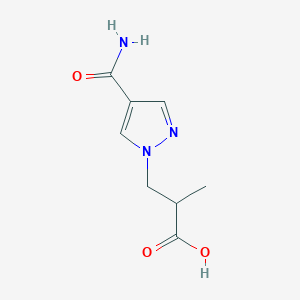
3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a derivative of pyrazolone and is synthesized through a series of chemical reactions. In
作用机制
The mechanism of action of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid is not fully understood. However, it is believed that 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid acts on the central nervous system by inhibiting the production of prostaglandins and leukotrienes, which are responsible for inflammation and pain. 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
生化和生理效应
3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to have several biochemical and physiological effects. In animal studies, 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to reduce inflammation and pain. 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has also been shown to improve memory and learning in animal models of Alzheimer's disease. In addition, 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to have herbicidal and fungicidal properties, making it a potential candidate for use in agriculture.
实验室实验的优点和局限性
One advantage of using 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid in lab experiments is its ability to reduce inflammation and pain. This makes 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid a valuable tool for studying the mechanisms of inflammation and pain. Another advantage of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid is its potential use as a diagnostic tool for Alzheimer's disease. However, one limitation of using 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid in lab experiments is its potential toxicity. 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to be toxic in high doses, which could limit its use in certain experiments.
未来方向
There are several future directions for research on 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid. One area of research could focus on the development of new synthetic methods for 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid. Another area of research could focus on the potential use of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid in the treatment of Alzheimer's disease. Additionally, research could be conducted on the potential use of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid in agriculture as a herbicide or fungicide. Finally, research could be conducted on the potential toxicity of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid and ways to mitigate its toxicity in lab experiments.
Conclusion
In conclusion, 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid is synthesized through a series of chemical reactions and has been extensively studied for its potential applications in medicinal chemistry, agriculture, and as a diagnostic tool for Alzheimer's disease. 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to have anti-inflammatory and analgesic effects, improve memory and learning, and have herbicidal and fungicidal properties. However, the potential toxicity of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid in high doses could limit its use in certain experiments. There are several future directions for research on 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid, including the development of new synthetic methods, the potential use in the treatment of Alzheimer's disease, and the potential use in agriculture as a herbicide or fungicide.
合成方法
The synthesis of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid involves a series of chemical reactions. The first step involves the reaction of 4-chloro-3-nitropyrazole with ethyl acetoacetate in the presence of sodium ethoxide to form 4-ethoxycarbonyl-3-nitropyrazole. This compound is then reacted with hydrazine hydrate to form 4-hydrazinocarbonyl-3-nitropyrazole. The final step involves the reaction of 4-hydrazinocarbonyl-3-nitropyrazole with methyl acrylate in the presence of sodium methoxide to form 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid.
科学研究应用
3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to have anti-inflammatory and analgesic effects. 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In the field of agriculture, 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to have herbicidal and fungicidal properties.
属性
IUPAC Name |
3-(4-carbamoylpyrazol-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-5(8(13)14)3-11-4-6(2-10-11)7(9)12/h2,4-5H,3H2,1H3,(H2,9,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFHIQGOQZODQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-carbamoyl-1H-pyrazol-1-yl)-2-methylpropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

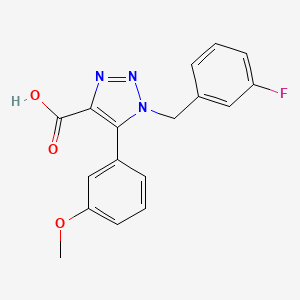
![4-benzoyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2846433.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2846434.png)
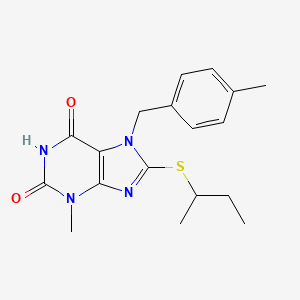
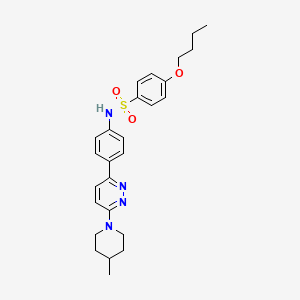
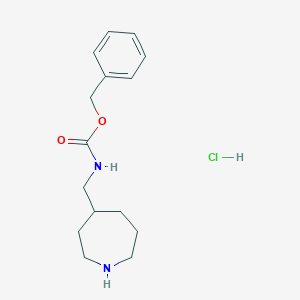
![4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2846438.png)
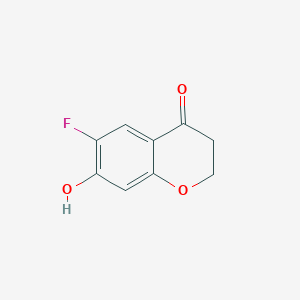
![2,3,13,14-Tetrabromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B2846442.png)
![3-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2846443.png)
![N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide](/img/structure/B2846445.png)
![N-(2-benzoyl-4-bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2846448.png)
